2-Bromo-6-hydroxy-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-hydroxy-3-methoxybenzaldehyde is a bromobenzaldehyde derivative with the molecular formula BrC6H2(OH)(OCH3)CHO and a molecular weight of 231.04 g/mol . This compound is known for its participation in various synthetic processes and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-hydroxy-3-methoxybenzaldehyde can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde . The reaction typically involves the use of bromine as the brominating agent in an appropriate solvent under controlled conditions to ensure selective bromination at the desired position on the benzaldehyde ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other suitable techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 2-Bromo-6-hydroxy-3-methoxybenzoic acid.
Reduction: 2-Bromo-6-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
2-Bromo-6-hydroxy-3-methoxybenzaldehyde exerts its effects through various molecular mechanisms. One notable mechanism is its inhibition of IRE-1α, an enzyme involved in the unfolded protein response pathway. The compound has an IC50 value of 0.08 μM for IRE-1α inhibition . This inhibition can affect cellular stress responses and has potential implications in cancer research and therapy .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but different bromination position.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Another bromobenzaldehyde derivative with a different bromination pattern.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Lacks the bromine atom but shares the methoxy and hydroxy groups.
Uniqueness
2-Bromo-6-hydroxy-3-methoxybenzaldehyde is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
327163-78-0 |
---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
2-bromo-6-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-6(11)5(4-10)8(7)9/h2-4,11H,1H3 |
InChI Key |
OIPYMMRATVNCBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.